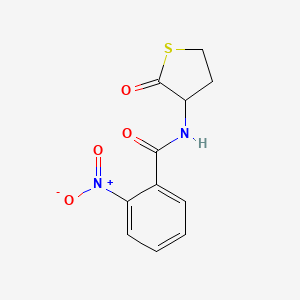
2-nitro-N-(2-oxothiolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H10N2O4S It is a benzamide derivative that contains a nitro group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 2-nitrobenzoic acid with 2-oxothiolan-3-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, other peroxides.
Major Products Formed
Reduction: 2-amino-N-(2-oxothiolan-3-yl)benzamide.
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides and sulfones of the original compound.
Scientific Research Applications
2-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2-oxothiolan-3-yl)benzamide
- 2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide
Uniqueness
2-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to its specific combination of a nitro group and a thiolane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-nitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14) |
InChI Key |
WGCSFPFAKKJFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















